molecular formula C22H28FN5O2 B2983004 8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851939-38-3

8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Numéro de catalogue: B2983004
Numéro CAS: 851939-38-3
Poids moléculaire: 413.497
Clé InChI: SPSLOBKZEFLWPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a purine-2,6-dione derivative featuring a 2-ethylpiperidinylmethyl group at position 8 and a 2-fluorophenylmethyl substituent at position 7. The purine-2,6-dione scaffold is structurally analogous to theophylline, a well-known bronchodilator, but with modifications to enhance selectivity or potency . This compound’s design aligns with medicinal chemistry strategies to optimize therapeutic efficacy by balancing lipophilicity and polarity .

Propriétés

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-4-16-10-7-8-12-27(16)14-18-24-20-19(21(29)26(3)22(30)25(20)2)28(18)13-15-9-5-6-11-17(15)23/h5-6,9,11,16H,4,7-8,10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSLOBKZEFLWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties

The compound is a purine derivative characterized by the following structural features:

  • Purine Core : The core structure consists of a fused imidazole and pyrimidine ring system.
  • Substituents : The presence of an ethylpiperidine moiety and a fluorophenyl group enhances its potential for biological activity.

Biological Activity

Purine derivatives are known to exhibit a variety of biological activities, including:

  • Antitumor Activity : Many purine analogs have been studied for their ability to inhibit cell proliferation in various cancer cell lines. This is often achieved through mechanisms such as interference with nucleotide synthesis or direct inhibition of DNA/RNA polymerases.
  • Antiviral Activity : Some purine derivatives act as antiviral agents by mimicking natural nucleotides, thus disrupting viral replication processes.
  • CNS Activity : Compounds with piperidine modifications often exhibit central nervous system activity, potentially acting as neurotransmitter modulators.

The mechanism of action for purine derivatives typically involves:

  • Enzyme Inhibition : Inhibition of enzymes such as adenosine deaminase or xanthine oxidase can lead to increased levels of endogenous purines, which may have therapeutic effects.
  • Receptor Modulation : Some derivatives may interact with adenosine receptors (A1, A2A, A2B, A3), influencing various physiological responses including vasodilation and neuroprotection.

Case Studies

While specific studies on this compound might not be available, similar purine derivatives have shown promising results in various preclinical and clinical studies. For example:

  • Anticancer Studies : Research has demonstrated that certain purine analogs can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antiviral Studies : Compounds like acyclovir (a guanine analog) have been effective against herpes simplex virus by terminating viral DNA synthesis.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
AcyclovirAntiviralInhibits viral DNA polymerase
FludarabineAntitumorInhibits DNA synthesis
CaffeineCNS StimulantAdenosine receptor antagonist

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 7

  • 7-(4-Fluorobenzyl) Derivatives: describes 8-[2-(diethylamino)ethylamino]-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione. The 4-fluorophenyl group at position 7 differs from the target compound’s 2-fluorophenyl substitution.
  • 7-(2-Chlorophenylmethyl) Derivatives : reports 7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-yl-4,5-dihydropurine-2,6-dione (MW: 375.9). Replacing fluorine with chlorine at the ortho position increases electron-withdrawing effects and steric bulk, which may enhance receptor interactions but reduce metabolic stability .

Substituent Variations at Position 8

  • 8-Piperidinyl Derivatives : details 3,7-dihydro-1,3-dimethyl-7-(2-(p-tolyl)-2-oxoethyl)-8-(1-piperidinyl)-1H-purine-2,6-dione. The piperidinyl group, similar to the target compound’s 2-ethylpiperidinylmethyl, suggests shared solubility advantages. However, the absence of an ethyl chain may reduce lipophilicity .
  • 8-(Piperazin-1-yl)acetyl Derivatives : highlights 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-purine-2,6-dione derivatives with vasodilatory activity. The acetyl-piperazine linker introduces flexibility and hydrogen-bonding capacity, differing from the rigid piperidinylmethyl group in the target compound .

Notes

  • Structural comparisons are based on available synthetic and substituent data; biological inferences are extrapolated from related compounds.
  • Piperidine/piperazine-based substituents are common in purine derivatives to enhance solubility and target engagement .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 7,8-disubstituted 1,3-dimethylxanthine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of analogous compounds involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine precursors. For example, brominated intermediates (e.g., 8-bromo-1,3-dimethylxanthine) react with nucleophiles like thiols or amines under controlled temperatures (e.g., reflux in ethanol) to introduce substituents . Optimization requires monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity (e.g., DMF for sterically hindered nucleophiles). Evidence from similar compounds shows yields improve with catalytic bases like K₂CO₃ .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : A combination of ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is critical. For example, ¹H NMR can resolve methyl groups (δ ~3.2–3.5 ppm for N-methyl) and aromatic protons (δ ~7.0–7.5 ppm for fluorophenyl). IR spectra validate carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione). X-ray crystallography, as used in related structures (e.g., 8-(2-hydroxyphenyl)-1,3-dimethylxanthine), confirms stereochemistry and packing .

Q. What computational tools are suitable for predicting the drug-likeness or ADMET properties of this compound?

  • Methodological Answer : Public platforms like Chemicalize.org (ChemAxon) calculate logP, topological polar surface area (TPSA), and Lipinski parameters. For example, analogs with logP <5 and TPSA <140 Ų typically show oral bioavailability. Molecular docking (AutoDock Vina) can prioritize targets by simulating binding to adenosine receptors or phosphodiesterases .

Advanced Research Questions

Q. How do structural modifications at the 7- and 8-positions influence selectivity toward adenosine receptor subtypes (e.g., A₁ vs. A₂A)?

  • Methodological Answer : Replace the 2-fluorophenyl group (7-position) with bulkier aryl groups (e.g., 2,4-difluorophenyl) to assess steric effects on receptor binding. Compare inhibition constants (Kᵢ) using radioligand assays (³H-CCPA for A₁, ³H-ZM241385 for A₂A). Data from bromophenyl analogs (e.g., 7-(2-bromophenyl) derivatives) suggest that electron-withdrawing groups enhance A₂A selectivity .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy for xanthine-based inhibitors?

  • Methodological Answer : Address metabolic instability via cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4/2D6) and plasma stability tests. If rapid clearance occurs, introduce metabolically resistant groups (e.g., piperidinylmethyl at 8-position). Pharmacokinetic studies in rodents (Cmax, t½) paired with tissue distribution analysis (LC-MS/MS) can identify bioavailability bottlenecks .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase selectivity while minimizing off-target effects?

  • Methodological Answer : Use panel-based kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target hits. For selectivity, modify the ethylpiperidinyl group (8-position) to reduce hydrophobic interactions with non-target kinases. Molecular dynamics simulations (e.g., GROMACS) can predict conformational flexibility impacting binding .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate computational ADMET predictions with in vitro assays (e.g., Caco-2 permeability) to address discrepancies .
  • Advanced Characterization : Use cryo-EM or surface plasmon resonance (SPR) for real-time binding kinetics with target receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.